LY341495 is a synthetic compound classified as a potent and selective antagonist for group II metabotropic glutamate (mGlu) receptors, specifically mGlu2 and mGlu3 subtypes. [ [] ] These receptors play a crucial role in modulating neuronal excitability and neurotransmitter release within the central nervous system. LY341495 has been extensively used as a valuable tool in scientific research for investigating the pharmacological and physiological functions of mGlu2/3 receptors. Its high selectivity and affinity for these receptor subtypes have made it particularly valuable for dissecting the roles of mGlu2/3 in various neuronal processes, animal models of neurological and psychiatric disorders, and exploration of potential therapeutic interventions.
Synthesis Analysis
Detailed procedures for the synthesis of LY341495 are proprietary information held by Eli Lilly and Company, where it was initially synthesized. [ [] ] Publicly available information about its synthesis remains limited.
Mechanism of Action
LY341495 acts as a competitive antagonist at group II mGlu receptors (mGlu2 and mGlu3). [ [], [] ] It binds to the glutamate binding site of these receptors, preventing glutamate, the endogenous ligand, from activating the receptors. This blockade of mGlu2/3 receptor activation ultimately leads to diverse downstream effects depending on the specific neuronal circuits and physiological processes involved. [ [] ]
Physical and Chemical Properties Analysis
Neuroscience Research:
Investigating the Role of mGlu2/3 Receptors: LY341495 is extensively used to investigate the roles of mGlu2/3 receptors in various brain regions and neuronal processes. This includes studying synaptic plasticity, neurotransmitter release, neuronal excitability, and neuronal circuit function. [ [], [], [], [], [], [] ]
Animal Models of Neurological and Psychiatric Disorders: LY341495 has been employed in animal models of numerous disorders, including:
Parkinson's Disease: LY341495 administration has been shown to exacerbate neurodegeneration in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, highlighting a potential protective role of mGlu2/3 receptors in this disease. [ [] ]
Depression: LY341495 has demonstrated antidepressant-like effects in rodent models of depression, suggesting its potential as a therapeutic target for this condition. [ [], [], [], [], [], [] ]
Schizophrenia: LY341495 has been used to study the involvement of mGlu2/3 receptors in cognitive deficits and other symptoms associated with schizophrenia. [ [] ]
Pain Research: LY341495 has been utilized to explore the role of mGlu2/3 receptors in pain pathways and to investigate its potential as a target for pain management. [ [], [], [] ]
Cancer Research:
Glioma Studies: LY341495 has been shown to inhibit the proliferation of human glioma cells in vitro and in vivo, suggesting its potential as a therapeutic agent for this type of brain tumor. [ [], [], [] ]
Applications
Immunology: LY341495 has been found to regulate the immunosuppressive function of myeloid-derived suppressor cells, highlighting its potential role in cancer immunotherapy. [ [] ]
Addiction Research: LY341495 has been used to study the role of mGlu2/3 receptors in drug addiction, particularly in the context of cocaine self-administration and reinstatement. [ [], [], [] ]
Related Compounds
LY379268
Compound Description: LY379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] is a highly selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3) [].
Relevance: LY379268 serves as a pharmacological tool to understand the opposite effects of mGlu2/3 receptor activation compared to LY341495, a selective antagonist of the same receptors [, ]. This contrast aids in understanding the potential of mGlu2/3 receptors as therapeutic targets for various conditions.
LY354740
Compound Description: LY354740 is another selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3) [].
Relevance: LY354740, similar to LY379268, is frequently used in conjunction with LY341495 to investigate the physiological roles of mGlu2/3 receptors and their potential as therapeutic targets [].
Compound Description: L-CCG-I is a compound that exhibits agonist activity at group II metabotropic glutamate receptors (mGlu2 and mGlu3) [, ].
Relevance: L-CCG-I is structurally similar to LY341495 and is used to investigate the pharmacological properties and signaling pathways associated with mGlu2/3 receptors [, ].
Compound Description: 1S,3R-ACPD is an agonist that activates both group I and group II metabotropic glutamate receptors [, , , ].
Relevance: While LY341495 is a selective group II mGluR antagonist, 1S,3R-ACPD's ability to activate both group I and II receptors helps differentiate group II specific effects in research [, , , ].
(R,S)-α-Methyl-4-phosphonophenylglycine (MPPG)
Compound Description: MPPG acts as a broad-spectrum agonist at metabotropic glutamate receptors, interacting with multiple subtypes [, ].
Relevance: MPPG's less selective activation profile, compared to LY341495's targeted antagonism of mGlu2/3, helps researchers differentiate between the roles of various mGluR subtypes [, ].
(R,S)3,5-Dihydroxyphenylglycine (DHPG)
Compound Description: DHPG is a selective agonist for group I metabotropic glutamate receptors, primarily targeting mGluR1 and mGluR5 subtypes [, , , , , ].
Relevance: By contrasting the effects of DHPG, a group I mGluR agonist, with LY341495, a group II mGluR antagonist, researchers can disentangle the roles of these receptor groups in various physiological processes [, , , , , ].
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)
Compound Description: L-AP4 is an agonist that primarily targets group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) [, , , ].
Relevance: Comparing the effects of L-AP4, a group III mGluR agonist, to LY341495, a group II mGluR antagonist, allows researchers to delineate the distinct roles of these receptor groups in neuronal signaling [, , , ].
N-Methyl-D-aspartic acid (NMDA)
Compound Description: NMDA is a selective agonist for NMDA receptors, a type of ionotropic glutamate receptor [, ].
Relevance: NMDA serves as a control in studies involving LY341495 to distinguish the effects of metabotropic versus ionotropic glutamate receptor activation [, ].
Compound Description: AMPA is a selective agonist for AMPA receptors, another type of ionotropic glutamate receptor [, ].
Relevance: Similar to NMDA, AMPA is used alongside LY341495 to differentiate the actions of metabotropic and ionotropic glutamate receptors, ensuring the specificity of observed effects [, ].
Kainate
Compound Description: Kainate is a selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors [, ].
Relevance: Kainate is used as a control alongside LY341495 to distinguish the effects of metabotropic glutamate receptors from those of ionotropic kainate receptors [, ].
MNI137
Compound Description: MNI137 is a negative allosteric modulator (NAM) of mGlu3 receptors [].
Relevance: MNI137 is used in conjunction with LY341495 and LY379268 to further dissect the specific roles of the mGlu3 receptor subtype and its involvement in mGlu2/3 receptor signaling [].
(2S)-α-Ethylglutamate
Compound Description: (2S)-α-Ethylglutamate is a putative mGlu2/3 receptor antagonist [, ].
Relevance: This compound serves as a tool for comparison to LY341495, another mGlu2/3 receptor antagonist, to further validate the involvement of these receptors in studied phenomena [, ].
UBP1112
Compound Description: UBP1112 is a selective group III mGluR antagonist [, ].
Relevance: UBP1112 is often used in conjunction with LY341495, a group II mGluR antagonist, to distinguish the specific roles of these two receptor groups in various physiological processes [, ].
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)
Compound Description: 2-PMPA is an inhibitor of N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), the enzyme responsible for degrading N-acetylaspartylglutamate (NAAG) [].
Relevance: 2-PMPA is used in conjunction with LY341495 to investigate the role of NAAG, an endogenous mGluR3 agonist, in modulating the effects of LY341495 on cocaine-seeking behavior [].
N-Acetylaspartylglutamate (NAAG)
Compound Description: NAAG is the most prevalent peptide transmitter in the mammalian nervous system and acts as an agonist at mGluR3 [].
Relevance: NAAG is relevant as it's an endogenous agonist of mGluR3, a receptor subtype targeted by LY341495. Studying NAAG alongside LY341495 helps clarify mGluR3's physiological and pathological roles [, ].
JNJ16259685
Compound Description: JNJ16259685 is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) [].
Relevance: JNJ16259685 is used in combination with LY341495, which targets mGluR2/3, to understand the distinct roles of these mGluR subtypes in modulating the effects of morphine on behavior and nociception [].
Compound Description: MPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) [, , ].
Relevance: MPEP is used in studies alongside LY341495, which targets mGluR2/3, to differentiate the contributions of these mGluR subtypes in processes like synaptic plasticity, neuroprotection, and behavioral responses [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY2811376 has been used in trials studying the basic science of Alzheimer's Disease. (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a natural product found in Aspergillus terreus with data available.
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
LY2857785 is an inhibitor of cyclin-dependent kinase 9 (Cdk9; IC50 = 0.011 µM). It also inhibits Cdk8 and Cdk7 (IC50s = 0.016 and 0.246 µM, respectively), as well as five kinases in a panel of 114 kinases (IC50s = <0.1 µM for all). LY2857785 inhibits proliferation in a panel of 48 patient-derived solid tumor cell lines, including colon, non-small cell lung, and prostate cancer cells, as well as a panel of 24 hematologic tumor cell lines, including acute lymphoblastic leukemia and multiple myeloma cells, with mean IC50 values of 0.22 and 0.197 µM, respectively. It inhibits phosphorylation of DNA-dependent RNA polymerase II (RNAP II) in peripheral blood mononuclear cells (PBMCs) isolated from patients with acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL; IC50s = 0.044 and 0.145 µM, respectively). LY2857785 (3, 6, and 9 mg/kg) reduces tumor growth in an MV4-11 rat xenograft model. LY2857785 is a potent CDK9 inhibitor with potential anticancer activity. LY2857785 significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels to result in apoptosis in a variety of leukemia and solid tumor cell lines. LY2857785 inhibits the growth of a broad panel of cancer cell lines, and is particularly efficacious in leukemia cells, including orthotopic leukemia preclinical models as well as in ex vivo acute myeloid leukemia and chronic lymphocytic leukemia patient tumor samples. The inhibition of CDK9 may represent a promising approach as a cancer therapeutic target, especially in hematologic malignancies.